3-Methylcytidine

Overview

Description

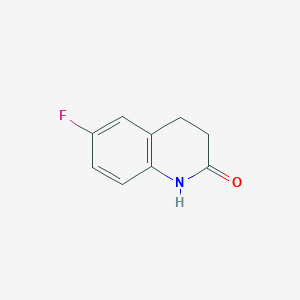

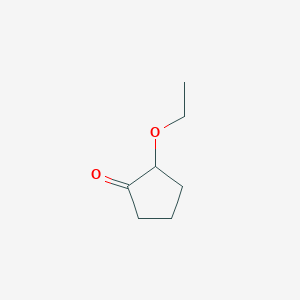

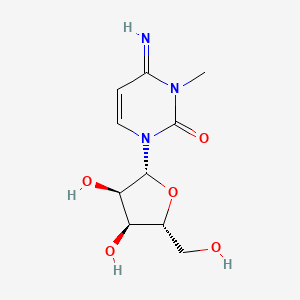

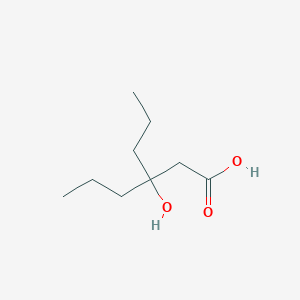

3-Methylcytidine is a modified nucleoside found in various RNA molecules. It is a derivative of cytidine, where a methyl group is attached to the third carbon of the cytosine ring. This modification plays a crucial role in the stability, structure, and function of RNA, influencing gene expression and cellular processes .

Scientific Research Applications

3-Methylcytidine has several applications in scientific research:

Chemistry: Used as a model compound to study nucleoside modifications and their effects on RNA structure and function.

Biology: Plays a role in the regulation of gene expression and RNA stability.

Medicine: Potential biomarker for certain diseases and conditions.

Industry: Used in the synthesis of modified RNA for therapeutic and research purposes.

Mechanism of Action

- Role : It influences tRNA structure and function, impacting translation fidelity and protein synthesis .

- Functional Consequences : Lack of m3C32 modifications impairs cytoplasmic and mitochondrial translation, affecting stem cell pluripotency and mitochondrial function .

- Downstream Effects : Altered tRNA structure and translation fidelity influence protein synthesis and cellular processes .

- Bioavailability : Its dynamic nature suggests potential fine-tuning of gene expression under different conditions .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

The discovery of 3-Methylcytidine in mammals opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation . The development of quantitative, transcriptome-wide m3C mapping approaches and the discovery of an m3C demethylase reveal m3C to be dynamic, raising the possibility that it contributes to fine-tuning gene expression in different conditions .

Biochemical Analysis

Biochemical Properties

3-Methylcytidine is formed by the methylation of cytidine at the nitrogen atom at position 3 (N3). This modification is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is particularly important for maintaining the correct structure and function of the anticodon loop, which is essential for accurate translation .

Cellular Effects

This compound has significant effects on various cellular processes. In tRNA, the presence of this compound at position 32 (m3C32) is crucial for maintaining the correct structure of the anticodon loop, which ensures accurate decoding during translation . The absence of this modification can lead to impaired cytoplasmic and mitochondrial translation, reduced stem cell pluripotency, and impaired mitochondrial function . In mRNA, this compound can influence gene expression by modulating the stability and function of the RNA molecule .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific methyltransferases that catalyze its formation. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme recognizes specific sequence motifs within the tRNA and catalyzes the transfer of a methyl group to the cytidine residue. The presence of this compound in the anticodon loop of tRNA is essential for maintaining the correct structure and function of the tRNA molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this modification can influence its long-term effects on cellular function. For example, the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency over time . Additionally, the development of quantitative, transcriptome-wide mapping approaches has revealed that this compound is a dynamic modification that can contribute to fine-tuning gene expression under different conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this modification can lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular function. For example, studies have shown that the absence of this compound in tRNA can lead to impaired translation and reduced stem cell pluripotency

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biogenesis and function of tRNA and mRNA. The methylation of cytidine at position 3 is catalyzed by specific methyltransferases, such as METTL2A/B, METTL6, and METTL8 . These enzymes recognize specific sequence motifs within the RNA and catalyze the transfer of a methyl group to the cytidine residue. The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, METTL8 has been identified as the enzyme responsible for the methylation of cytidine at position 32 in mitochondrial tRNAs . This enzyme is targeted to mitochondria via an N-terminal pre-sequence, where it catalyzes the formation of this compound in mitochondrial tRNAs . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it is found in tRNA and mRNA molecules . The presence of this compound in tRNA is essential for maintaining the correct structure and function of the anticodon loop, which is crucial for accurate translation . Additionally, the presence of this compound in mRNA can influence gene expression by modulating the stability and function of the RNA molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to cytidine residues in RNA, producing this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcytidine can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can lead to the formation of 3-methyluracil.

Reduction: Reduction reactions can potentially remove the methyl group, reverting it to cytidine.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products:

Oxidation: 3-Methyluracil.

Reduction: Cytidine.

Substitution: Various substituted cytidines depending on the nucleophile used.

Comparison with Similar Compounds

5-Methylcytidine: Another methylated cytidine derivative, but with the methyl group at the fifth carbon.

N4-Acetylcytidine: A cytidine derivative with an acetyl group at the fourth nitrogen.

2’-O-Methylcytidine: A cytidine derivative with a methyl group at the 2’ hydroxyl position of the ribose.

Uniqueness: 3-Methylcytidine is unique due to its specific methylation at the third carbon of the cytosine ring. This specific modification has distinct effects on RNA structure and function compared to other methylated cytidines. Its role in fine-tuning gene expression and its potential as a biomarker make it a compound of significant interest in various fields of research .

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-64-9 | |

| Record name | 3-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)